Ferrocene,(aminomethyl)-

Electrochemistry Redox Mediators Biofuel Cells

Researchers relying on unsubstituted ferrocene or tertiary amine analogs as drop-in replacements for (aminomethyl)ferrocene risk introducing uncontrolled variables in redox potential, coordination chemistry, and biosensor performance. This primary aminomethyl-ferrocene building block delivers the exact reactivity profile required for reproducible results. - Redox potential of -0.112 V (vs. FcH/FcH+) minimizes interference from ascorbic acid and uric acid in amperometric biosensors. - Primary amine enables carbodiimide coupling to electrode surfaces and conjugation to peptides, antibodies, or cytotoxic payloads. - Yields of 65-97% in chiral ferrocenylphosphine and ferrocenyloxazoline ligand synthesis demonstrate its practical utility in asymmetric catalysis. Supplied with certificate of analysis; ≥98% purity verified. Suitable for R&D and further manufacturing use.

Molecular Formula C11H13FeN
Molecular Weight 0
CAS No. 12176-38-4
Cat. No. B1180353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerrocene,(aminomethyl)-
CAS12176-38-4
Molecular FormulaC11H13FeN
Structural Identifiers
SMILESC1=C[CH]C=C1.C1=C[CH]C(=C1)CN.[Fe]
InChIInChI=1S/C6H8N.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4H,5,7H2;1-5H;
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferrocene,(aminomethyl)- Overview


Ferrocene,(aminomethyl)- (CAS 12176-38-4), also known as (aminomethyl)ferrocene or ferrocenylmethylamine, is a monosubstituted ferrocene derivative featuring a primary aminomethyl group (-CH₂NH₂) appended to one cyclopentadienyl ring of the ferrocene sandwich complex . This structural motif integrates the robust, reversible redox behavior of the ferrocene core with the nucleophilicity and coordination capabilities of a primary amine, making it a foundational building block for synthesizing more complex ferrocenyl ligands and functional materials [1]. Its applications span asymmetric catalysis, electrochemical biosensing, and the development of bioactive organometallic compounds, where its unique combination of redox activity and amine functionality offers distinct advantages over unsubstituted ferrocene and other simple derivatives [2].

Why Generic Ferrocene Analogs Fall Short


The assumption that unsubstituted ferrocene, N,N-dimethylaminomethylferrocene, or other simple ferrocenyl derivatives can serve as drop-in replacements for (aminomethyl)ferrocene is not supported by empirical evidence. Critical performance metrics—including redox potential, synthetic versatility, biological activity, and spectroscopic properties—are strongly influenced by the specific nature and position of the aminomethyl substituent [1]. For example, the presence of a primary amine versus a tertiary amine fundamentally alters coordination chemistry and reactivity, directly impacting catalyst design and biosensor fabrication [2]. Consequently, substituting (aminomethyl)ferrocene with an alternative without rigorous validation risks introducing uncontrolled variables, leading to irreproducible results in areas such as electrochemical sensing, asymmetric catalysis, and medicinal chemistry [3].

Ferrocene,(aminomethyl)- vs. Closest Analogs


Redox Potential Shift vs. Unsubstituted Ferrocene

The redox potential (E_Redox) of (aminomethyl)ferrocene is significantly more negative than that of unsubstituted ferrocene and ferrocenecarboxaldehyde, as demonstrated by Density Functional Theory (DFT) calculations and cyclic voltammetry [1]. This negative shift, attributed to the electron-donating aminomethyl group, directly impacts its performance as a mediator in enzymatic biofuel cells. For instance, the onset potential for glucose oxidation (E_Onset) using Fc(NH2) as a mediator is shifted to a more negative value, leading to a 3.7-fold increase in maximum power density compared to a mediator with an electron-withdrawing group (Fc(COOH)) [1].

Electrochemistry Redox Mediators Biofuel Cells Electron Transfer

Dual Oxidation Potentials for Advanced Redox Control

Unlike unsubstituted ferrocene, which exhibits a single reversible oxidation wave, aminomethyl-substituted ferrocenes display two clearly distinct oxidation potentials in cyclic voltammetry, one associated with the iron(II) center and the other with the amino function [1]. This dual redox behavior is a unique feature not observed in simple ferrocene derivatives like ferrocenecarboxaldehyde or N,N-dimethylaminomethylferrocene, which exhibit only a single Fc-based reversible oxidation [2]. The presence of two distinct oxidation events provides a more nuanced electrochemical profile for applications requiring precise redox control and serves as a diagnostic tool for structural integrity.

Organometallic Synthesis Electrochemistry Functionalization Redox-Active Ligands

15N NMR Benchmark Values

(Aminomethyl)ferrocene and its derivatives have established 15N NMR benchmark values, which are essential for structural confirmation and purity assessment. A study by Hirva et al. (2013) provides the first comprehensive set of 15N NMR data for this class of compounds, with chemical shifts ranging from −330 to −305 ppm (relative to nitromethane) [1]. This data is not available for unsubstituted ferrocene and is significantly different from other ferrocene derivatives like ferrocenecarboxaldehyde or N,N-dimethylaminomethylferrocene, where the nitrogen environment is chemically distinct. These values serve as a unique spectroscopic fingerprint.

NMR Spectroscopy Structural Characterization Quality Control Organometallic Chemistry

Enhanced Cytotoxicity vs. N,N-Dimethylaminomethylferrocene

While (aminomethyl)ferrocene itself may not be the final bioactive molecule, its derivatives exhibit significantly enhanced cytotoxicity compared to both unsubstituted ferrocene and the closely related N,N-dimethylaminomethylferrocene. Ferrocene and N,N-dimethylaminomethylferrocene show negligible cytotoxic activity (IC50 > 1000 µM) against Ehrlich ascites tumor cells [1]. In contrast, amide-functionalized derivatives of (aminomethyl)ferrocene demonstrated potent activity against multiple cancer cell lines, with IC50 values often lower than the clinical standard cisplatin [2]. This highlights the critical role of the primary aminomethyl group as a synthetic handle for creating bioactive ferrocene conjugates.

Medicinal Chemistry Cytotoxicity Anticancer Agents Prodrugs

High-Yield and Versatile Synthesis

(Aminomethyl)ferrocene serves as a key intermediate in the high-yielding synthesis of a diverse library of aminomethyl-substituted ferrocenes and related compounds. Optimized one- or two-step reductive amination protocols, starting from formylferrocene, deliver 13 new compounds in isolated yields ranging from 65% to 97% [1]. This synthetic efficiency and versatility are superior to many other ferrocene functionalization strategies, such as direct lithiation or halogenation, which often require cryogenic conditions or toxic reagents. The primary amine handle allows for straightforward conversion to amides, imines, and secondary/tertiary amines.

Synthetic Methodology Reductive Amination Ligand Synthesis Process Chemistry

Ferrocene,(aminomethyl)- Applications


Amperometric Biosensors at Low Operating Potential

The significantly more negative redox potential of (aminomethyl)ferrocene (-0.112 V) compared to unsubstituted ferrocene (~0.0 V) and ferrocenecarboxaldehyde (0.496 V) makes it an ideal mediator for second-generation amperometric biosensors [1]. Its lower operating potential minimizes interference from common electroactive species like ascorbic acid and uric acid, and reduces background current, leading to higher sensitivity and lower detection limits. This is particularly advantageous for implantable or wearable glucose sensors where selectivity and low power consumption are critical [1].

Chiral Ferrocenyl Ligands for Asymmetric Catalysis

The primary amine group of (aminomethyl)ferrocene is a versatile synthetic handle for constructing chiral ferrocenyl ligands, such as ferrocenylphosphines and ferrocenyloxazolines, which are workhorses in industrial asymmetric catalysis [2]. Its use as a starting material allows for the introduction of chirality directly adjacent to the ferrocene core, enabling highly enantioselective transformations (e.g., hydrogenations, cross-couplings). The high synthetic yields (65–97%) for derivative synthesis demonstrate its practical utility in ligand development [3].

Redox-Active Anticancer Prodrugs

(Aminomethyl)ferrocene is a critical precursor for creating ferrocene-based anticancer agents. While the compound itself is not cytotoxic, its amide derivatives exhibit potent activity against various cancer cell lines, outperforming the clinical drug cisplatin in some cases [4]. The primary amine enables facile conjugation to targeting peptides, antibodies, or cytotoxic payloads, while the ferrocene core offers the potential for redox activation within the tumor microenvironment, a feature absent in purely organic drug candidates [4].

Electron Transfer Probes in Surface-Confined Systems

The two distinct oxidation potentials observed in the cyclic voltammetry of (aminomethyl)ferrocene—one for the Fe(II)/Fe(III) couple and one for the amino function—make it a valuable probe for studying electron transfer kinetics in self-assembled monolayers (SAMs) and polymer brushes [3]. The primary amine group allows for covalent attachment to electrode surfaces (e.g., via carbodiimide coupling to carboxylic acid-terminated SAMs), enabling fundamental studies of charge transport and redox modulation in well-defined nanoscale environments [3].

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